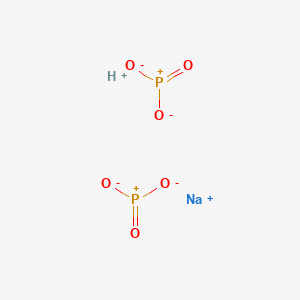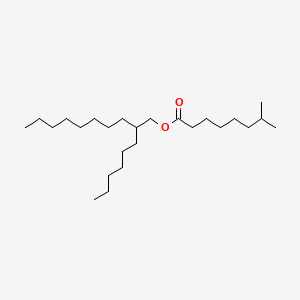
2-Hexyldecyl isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyldecyl isononanoate is an ester compound with the molecular formula C25H50O2. It is commonly used in the cosmetics industry as an emollient and skin-conditioning agent due to its excellent spreading properties and ability to provide a silky, non-greasy feel on the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyldecyl isononanoate is synthesized through the esterification reaction between 2-hexyldecanol and isononanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The reaction mixture is continuously fed into a reactor, and the ester product is continuously removed, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyldecyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: 2-Hexyldecanol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Hexyldecyl isononanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-hexyldecyl isononanoate in cosmetics and pharmaceuticals primarily involves its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, silky feel. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
Vergleich Mit ähnlichen Verbindungen
2-Hexyldecyl isononanoate is similar to other esters used in cosmetics and pharmaceuticals, such as isopropyl myristate and cetyl palmitate. it is unique in its ability to provide a non-greasy feel and excellent spreading properties, making it particularly suitable for use in lightweight skincare formulations .
List of Similar Compounds
- Isopropyl myristate
- Cetyl palmitate
- Octyl stearate
Eigenschaften
CAS-Nummer |
93843-29-9 |
|---|---|
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
2-hexyldecyl 7-methyloctanoate |
InChI |
InChI=1S/C25H50O2/c1-5-7-9-11-12-16-20-24(19-15-10-8-6-2)22-27-25(26)21-17-13-14-18-23(3)4/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
AJLCDATVJTVVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


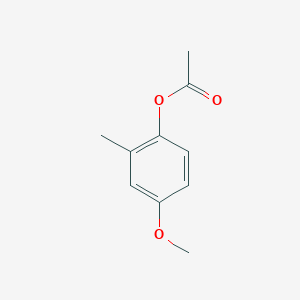
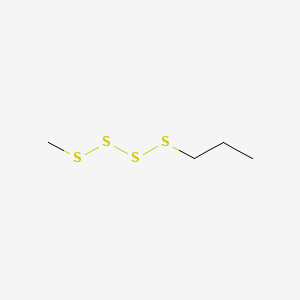
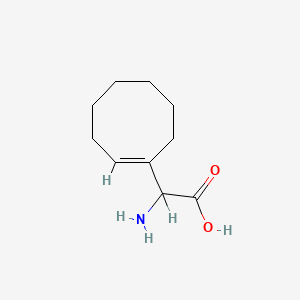

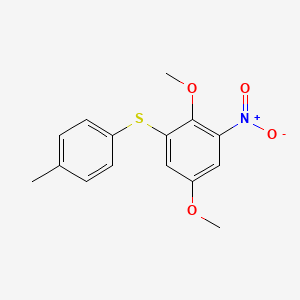
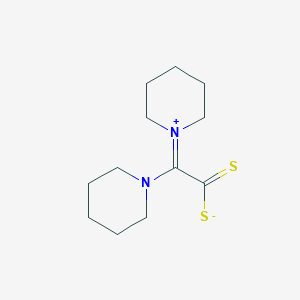

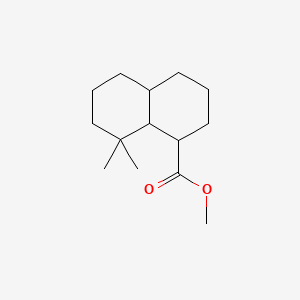
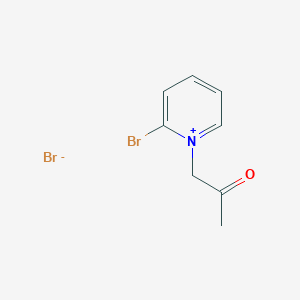
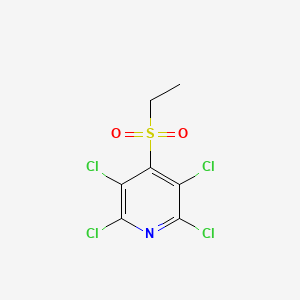
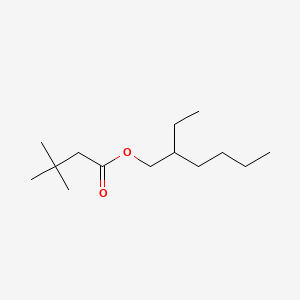
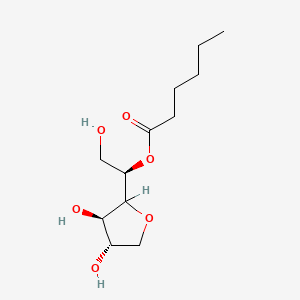
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
